molecular formula C4H6BNO4 B8187944 2-Hydroxylmethyl--oxazole-5-boronic acid

2-Hydroxylmethyl--oxazole-5-boronic acid

Cat. No.: B8187944
M. Wt: 142.91 g/mol
InChI Key: WZLFCNDKUYKEHC-UHFFFAOYSA-N
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Description

Molecular Architecture

The core structure comprises an oxazole ring substituted at position 2 with a hydroxymethyl group (-CH2OH) and at position 5 with a boronic acid (-B(OH)2). This arrangement creates a polarized electronic environment:

  • Oxazole Ring : The aromatic heterocycle (C3H3NO) contributes π-electron density, with nitrogen at position 1 and oxygen at position 3 creating a dipole moment of ~1.5 D.
  • Hydroxymethyl Group : Introduces hydrogen-bonding capacity and modulates solubility. Computational studies suggest a 15–20° dihedral angle between the hydroxymethyl and oxazole planes, minimizing steric hindrance.
  • Boronic Acid : The sp²-hybridized boron atom forms a trigonal planar geometry, enabling Suzuki-Miyaura coupling. The B-O bond length averages 1.36 Å, with O-B-O angles near 120°.

Table 1: Key Physicochemical Properties

Property Value Measurement Method
Molecular Weight 154.97 g/mol High-resolution MS
Melting Point 112–114°C Differential Scanning Calorimetry
logP (Octanol-Water) 0.82 ± 0.05 Shake-flask method[6

Properties

IUPAC Name

[2-(hydroxymethyl)-1,3-oxazol-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO4/c7-2-4-6-1-3(10-4)5(8)9/h1,7-9H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLFCNDKUYKEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(O1)CO)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective, with Pd(dppf)Cl₂ showing superior activity for electron-deficient heterocycles.

  • Boron source : Bis(pinacolato)diboron (B₂pin₂) is preferred due to its stability and reactivity.

  • Base : Potassium acetate (KOAc) or Cs₂CO₃ are commonly used to neutralize HBr byproducts.

Example procedure :
5-Bromo-2-hydroxymethyl-oxazole (1.0 eq), B₂pin₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 eq) in 1,4-dioxane at 80°C for 12 hours yield the pinacol boronic ester, which is hydrolyzed to the boronic acid using HCl (1M). Reported yields for analogous thiazole systems exceed 85%.

Challenges in Oxazole Systems

  • Electron-deficient rings : Oxazoles are less reactive than thiazoles, necessitating higher temperatures or longer reaction times.

  • Hydroxymethyl stability : The hydroxymethyl group may require protection (e.g., as a silyl ether) during borylation to prevent oxidation.

Alternative Routes via Pre-functionalized Intermediates

Grignard-Based Boron Transfer

Grignard reagents (e.g., ArMgX) react with boron trihalides (e.g., BF₃·OEt₂) to form borinic acids. For 2-hydroxymethyl-oxazole:

  • 5-Lithiation using LDA.

  • Quenching with BF₃·OEt₂ yields 5-boro-2-hydroxymethyl-oxazole , which is hydrolyzed to the boronic acid.
    This method avoids transition metals but struggles with regioselectivity and functional group tolerance.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)AdvantagesChallenges
Cyclization + Borylation350–70Scalable, uses commercial reagentsRequires bromination optimization
One-pot Ni-catalyzed230–50Fewer stepsUntested for boronic acid installation
Grignard boron transfer240–60Metal-freeLow regioselectivity

Protection-Deprotection Strategies

The hydroxymethyl group’s reactivity necessitates protection during harsh reactions:

  • Silyl ethers : TBSCl (tert-butyldimethylsilyl chloride) protects the alcohol, which is removed post-borylation using TBAF.

  • Acetates : Acetylation with Ac₂O/pyridine, followed by hydrolysis with K₂CO₃/MeOH .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxylmethyl–oxazole-5-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions are typically mild, allowing for high functional group tolerance .

Major Products

The major products formed from these reactions include boronic esters, substituted oxazole derivatives, and other boron-containing compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2-Hydroxylmethyl–oxazole-5-boronic acid involves its ability to form reversible covalent bonds with biological targets. This property makes it a valuable tool in medicinal chemistry for the development of enzyme inhibitors. The compound interacts with molecular targets through its boronic acid group, which can form stable complexes with diols and other nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between 2-hydroxymethyl-oxazole-5-boronic acid and analogous compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-Hydroxymethyl-oxazole-5-boronic acid Oxazole 2-Hydroxymethyl, 5-Boronic acid C₅H₇BN₂O₃ 153.93 (hypothetical) High polarity, moderate acidity (boronic acid pKa ~8.5), Suzuki coupling active
(2-Methylbenzo[d]oxazol-5-yl)boronic acid Benzooxazole 2-Methyl, 5-Boronic acid C₈H₈BNO₃ 176.97 Enhanced aromaticity, higher lipophilicity, reduced solubility in polar solvents
(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid Dihydrobenzooxazole 2-Oxo, 5-Boronic acid C₇H₆BNO₄ 178.94 Increased hydrogen-bonding capacity, lower metabolic stability
(5-Methylthiophen-2-yl)boronic acid Thiophene 5-Methyl, 2-Boronic acid C₅H₇BO₂S 141.98 Electron-rich sulfur atom, higher reactivity in cross-coupling reactions

Key Observations :

  • Aromatic vs. Non-Aromatic Cores: The oxazole and benzooxazole derivatives exhibit planar aromatic structures, enhancing π-π stacking interactions, while dihydrobenzooxazole derivatives (e.g., ) are non-aromatic, reducing conjugation but improving solubility .
  • Substituent Effects : Hydroxymethyl groups (hypothetical in the target compound) increase hydrophilicity compared to methyl or trifluoromethyl substituents (e.g., ). Boronic acid positioning (5- vs. 2-) alters steric and electronic profiles in cross-coupling reactions .
Reactivity in Suzuki-Miyaura Coupling
  • 2-Hydroxymethyl-oxazole-5-boronic acid : Expected to exhibit moderate reactivity due to the electron-withdrawing oxazole ring, which polarizes the boronic acid group. Comparable to 5-methoxy-2-mercaptobenzimidazole derivatives in coupling efficiency .
  • (5-Methylthiophen-2-yl)boronic acid : Higher reactivity attributed to the electron-donating thiophene sulfur, enabling faster transmetallation.
  • (2-Oxo-dihydrobenzooxazol-5-yl)boronic acid : Lower reactivity due to reduced aromatic stabilization and steric hindrance from the oxo group.

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